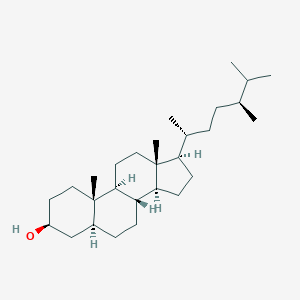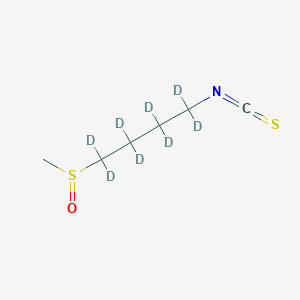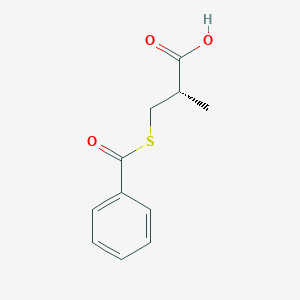![molecular formula C31H46O6 B029951 (2Z)-2-[(3R,4S,8S,9R,10S,13R,14R,16S)-3-hydroxy-4,10,14-trimethyl-11-oxo-16-propanoyloxy-2,3,4,5,6,7,8,9,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid CAS No. 16711-91-4](/img/structure/B29951.png)
(2Z)-2-[(3R,4S,8S,9R,10S,13R,14R,16S)-3-hydroxy-4,10,14-trimethyl-11-oxo-16-propanoyloxy-2,3,4,5,6,7,8,9,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Keto Fusidic Acid is a natural product found in Ramularia coccinea with data available.
Mechanism of Action
Target of Action
11-Ketofusidic acid, also known as 11-Monoketofusidic acid, is a potent antibacterial agent . Its primary target is Staphylococcus aureus , a common bacterium that can cause a variety of infections .
Mode of Action
It is known to exhibit strong antibacterial activity . It is believed to interact with its target bacterium, leading to changes that inhibit the bacterium’s ability to proliferate .
Biochemical Pathways
Given its antibacterial activity, it is likely that it interferes with essential bacterial processes, such as protein synthesis or cell wall formation .
Pharmacokinetics
It is known that the compound has a molecular weight of 51469 , which may influence its bioavailability and distribution within the body.
Result of Action
The primary result of 11-Ketofusidic acid’s action is the inhibition of bacterial growth, specifically Staphylococcus aureus . This makes it a valuable tool in the treatment of infections caused by this bacterium.
Properties
CAS No. |
16711-91-4 |
|---|---|
Molecular Formula |
C31H46O6 |
Molecular Weight |
514.7 g/mol |
IUPAC Name |
(2Z)-2-[(3R,4S,5S,8S,9S,10S,13R,14S,16S)-16-acetyloxy-3-hydroxy-4,8,10,14-tetramethyl-11-oxo-1,2,3,4,5,6,7,9,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid |
InChI |
InChI=1S/C31H46O6/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32/h9,18,21-23,25,27,33H,8,10-16H2,1-7H3,(H,35,36)/b26-20-/t18-,21-,22-,23+,25-,27-,29-,30-,31-/m0/s1 |
InChI Key |
RLYFYROONDDGHK-DMLPZSAWSA-N |
SMILES |
CCC(=O)OC1CC2(C3CCC4C(C(CCC4(C3C(=O)CC2C1=C(CCC=C(C)C)C(=O)O)C)O)C)C |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)C(=O)C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)C |
Canonical SMILES |
CC1C2CCC3(C(C2(CCC1O)C)C(=O)CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)C |
Synonyms |
(3α,4α,8α,9β,13α,14β,16β,17Z)-16-(Acetyloxy)-3-hydroxy-11-oxo-29-nordammara-17(20),24-dien-21-oic Acid; 11-Oxofusidic Acid; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions the identification of 24,25-dioxy-11-monoketofusidic acid salts as a product of sodium fusidate inactivation. What is the significance of this finding in relation to the stability of sodium fusidate?
A1: The identification of 24,25-dioxy-11-monoketofusidic acid salts as a degradation product of sodium fusidate under oxidative conditions [] reveals a key pathway for the drug's instability. This finding highlights the susceptibility of sodium fusidate to oxidation, particularly in environments with low humidity. Understanding this degradation pathway allows for the development of strategies to mitigate oxidation and improve the stability of sodium fusidate formulations. For instance, the study suggests the use of antioxidants like sodium sulfite and metabisulfite as potential stabilizers.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![7N-[1-(2-Carboxy)ethyl]allopurinol](/img/structure/B29898.png)






